4-Hydroxy-2-phenyl-8-(trifluoromethyl)quinoline-3-carboxylic acid
Overview
Description
4-Hydroxy-2-phenyl-8-(trifluoromethyl)quinoline-3-carboxylic acid is a quinoline derivative characterized by the presence of a phenyl group, a trifluoromethyl group, and a carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-phenyl-8-(trifluoromethyl)quinoline-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline core can then be functionalized with the appropriate substituents through further chemical reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like sodium hydride (NaH) can facilitate substitution reactions.
Major Products Formed:
Oxidation: 4-Hydroxy-2-phenyl-8-(trifluoromethyl)quinoline-3-carboxylic acid can be converted to its corresponding ketone or carboxylic acid derivative.
Reduction: Dihydroquinoline derivatives can be obtained.
Substitution: Various substituted quinoline derivatives can be synthesized.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its biological activity has been studied for potential therapeutic uses.
Medicine: It has shown promise in the development of new drugs, particularly in the treatment of certain diseases.
Industry: Its unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Hydroxy-2-phenyl-8-(trifluoromethyl)quinoline-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Quinoline: A basic structure without the phenyl and trifluoromethyl groups.
Trifluoromethylquinoline: Similar to the compound but lacking the hydroxyl and carboxylic acid groups.
Phenylquinoline: Contains the phenyl group but lacks the trifluoromethyl and carboxylic acid groups.
Uniqueness: 4-Hydroxy-2-phenyl-8-(trifluoromethyl)quinoline-3-carboxylic acid is unique due to the combination of its hydroxyl, phenyl, trifluoromethyl, and carboxylic acid groups, which contribute to its distinct chemical and biological properties.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
4-oxo-2-phenyl-8-(trifluoromethyl)-1H-quinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO3/c18-17(19,20)11-8-4-7-10-14(11)21-13(9-5-2-1-3-6-9)12(15(10)22)16(23)24/h1-8H,(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGFVNDAFUGQOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(N2)C(=CC=C3)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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